molecular formula C16H15N3O B1296426 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE CAS No. 62838-20-4

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE

Cat. No.: B1296426
CAS No.: 62838-20-4
M. Wt: 265.31 g/mol
InChI Key: OUTJVLKVOHOPPK-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a phenyl group at position 2 and a 2-aminoethyl substituent at position 2. The aminoethyl group in this compound enhances its versatility for further functionalization, such as forming Schiff bases or conjugates with bioactive molecules, which is critical in drug development .

Synthetic routes for similar compounds involve condensation reactions with hydrazine hydrate (to introduce amino groups) and Mannich reactions for alkylation . For instance, 3-amino-2-phenylquinazolin-4(3H)-one is synthesized via hydrazine hydrate reflux in ethanol , while the aminoethyl group may require additional steps, such as alkylation of a primary amine intermediate .

Preparation Methods

Conventional Synthetic Method

A widely used conventional synthetic route involves the following steps:

Step 1: Formation of 2-phenylquinazolin-4(3H)-one

  • Anthranilic acid or its derivatives react with benzoyl chloride or isatoic anhydride under reflux conditions in solvents such as ethanol or pyridine.
  • This reaction leads to the formation of the quinazolinone core with the 2-phenyl substituent.

Step 2: Introduction of the 3-(2-aminoethyl) group

  • The quinazolinone intermediate undergoes reductive amination or nucleophilic substitution with ethylenediamine or related aminoethyl reagents.
  • Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere are often employed to facilitate hydrogenation and amination steps.

Reaction Conditions:

  • Solvents: Ethanol, methanol, or pyridine.
  • Temperature: Reflux (approximately 80–115°C).
  • Catalysts: Pd/C for hydrogenation; bases such as sodium hydroxide may be used for substitution.
  • Reaction Time: Typically several hours to overnight.

Microwave-Assisted Synthesis

Recent advancements have demonstrated that microwave irradiation can significantly enhance the synthesis of quinazolinone derivatives, including analogs related to 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE.

Key Findings:

  • Microwave irradiation reduces reaction time drastically from hours to minutes.
  • Yields are improved compared to conventional heating.
  • The method is environmentally friendly due to reduced energy consumption and cleaner reaction profiles.

Example from Related Compound Synthesis:

  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one showed an increase in yield from 79% (conventional reflux for 10 hours) to 87% (microwave irradiation at 800W for 5 minutes).
  • This method involves dissolving the precursor in pyridine, reacting with hydrazine hydrate, and applying microwave irradiation to accelerate cyclization and amination steps.

Industrial Production Considerations

Industrial synthesis of this compound typically employs batch or continuous flow reactors optimized for:

  • High yield and purity.
  • Scalability of the cyclization and amination steps.
  • Use of automated purification methods such as crystallization and chromatography.

Environmental and safety considerations have led to the adoption of greener solvents and catalysts where possible.

Comparative Data Table of Preparation Methods

Preparation Method Reaction Time Yield (%) Solvent(s) Temperature Notes
Conventional Reflux 8–12 hours 70–80 Ethanol, Pyridine 80–115°C Requires prolonged heating; moderate yield
Microwave-Assisted Synthesis 5–10 minutes 85–90 Pyridine 800W microwave Rapid, higher yield, energy-efficient
Reductive Amination (Pd/C) Several hours 75–85 Methanol, Ethanol Room temp to reflux Requires hydrogen atmosphere and catalyst
Continuous Flow (Industrial) Variable (minutes to hours) >85 Optimized solvents Controlled Scalable, automated purification

Detailed Reaction Mechanism Insights

  • The initial cyclization involves nucleophilic attack of the amino group of anthranilic acid on the acyl chloride or isatoic anhydride, forming the quinazolinone ring.
  • The 2-phenyl substituent is introduced via benzoyl chloride or analogous reagents.
  • The aminoethyl side chain is attached through reductive amination, where the aldehyde or ketone intermediate reacts with ethylenediamine, followed by catalytic hydrogenation to form the amine.

Summary of Research Findings

  • The use of microwave irradiation in quinazolinone synthesis dramatically improves reaction efficiency and yield.
  • Conventional methods remain valuable for their simplicity and established protocols but are less time- and energy-efficient.
  • Industrial processes focus on optimizing reaction conditions and purification to meet commercial demands.
  • The choice of solvent and catalyst significantly influences the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can modify the quinazolinone core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the aminoethyl group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-phenylquinazolin-4(3H)-one, including 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one, exhibit significant antimicrobial properties. A study synthesized various 3-(arylidene-amino)-2-phenylquinazolin-4(3H)-ones and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed enhanced antibacterial activity with the incorporation of specific substituents in the quinazolone system, suggesting that modifications can lead to improved efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
This compoundEffectiveModerate

Anticancer Potential

Quinazoline derivatives are recognized for their anticancer properties. A comprehensive review highlighted various quinazolinones, including this compound, demonstrating cytotoxic effects against different cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of several quinazoline derivatives, this compound was tested against breast cancer cell lines (MCF-7) and showed promising results with an IC50 value indicating significant growth inhibition .

Synthetic Utility

The compound serves as a valuable intermediate in organic synthesis. Recent advancements have shown that it can be synthesized efficiently through environmentally friendly methods. For instance, a study reported a green synthesis pathway for 2-phenylquinazolin-4(3H)-ones, utilizing stable chemicals without toxic oxidizing agents . This approach not only enhances yield but also reduces environmental impact.

Synthesis Overview

The synthesis typically involves:

  • Condensation Reaction : Between 2-aminobenzamide and benzaldehyde derivatives.
  • Oxidative Coupling : Using oxygen as a green oxidant to facilitate the reaction under mild conditions.
Synthesis MethodYield (%)Conditions
Conventional Synthesis~70%High temperature, toxic reagents
Green SynthesisUp to 84%Mild temperature, oxygen as oxidant

Broader Applications in Pharmaceuticals and Cosmetics

Due to its biological activity profile, this compound is being explored for applications in pharmaceuticals beyond antibacterial and anticancer uses. Its potential incorporation into cosmetic formulations is also under investigation, as compounds with similar structures have been shown to possess skin-beneficial properties .

Mechanism of Action

The mechanism of action of 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one 2-Ph, 3-(CH₂CH₂NH₂) C₁₆H₁₅N₃O 265.32 Potential antimicrobial agent; modifiable amino group
3-Amino-2-p-tolylquinazolin-4(3H)-one 2-(4-Me-Ph), 3-NH₂ C₁₅H₁₃N₃O 251.29 Higher lipophilicity due to methyl group; moderate bioactivity
3-Benzyl-2-methylquinazolin-4(3H)-one 2-Me, 3-(CH₂Ph) C₁₆H₁₄N₂O 250.30 Reduced solubility; used in crystallography studies
2-Chloro-7-methoxyquinazolin-4(3H)-one 2-Cl, 7-OMe C₉H₇ClN₂O₂ 210.62 Electrophilic Cl aids in further substitutions
3-(4-Ethoxyphenyl)-2-[(3-methylbenzyl)thio]quinazolin-4(3H)-one 2-(S-CH₂-3-MePh), 3-(4-EtO-Ph) C₂₃H₂₂N₂O₂S 390.50 Thioether enhances radical scavenging potential

Key Observations:

  • Substituent Effects: Phenyl vs. Aminoethyl vs. Amino: The 2-aminoethyl group in the target compound offers a reactive primary amine for conjugation, unlike the simpler 3-amino group in related derivatives . Halogenation: Chlorine or bromine at position 2 (e.g., 2-chloro-7-methoxyquinazolin-4(3H)-one) introduces electrophilic sites for nucleophilic aromatic substitution, enabling diverse synthetic modifications .

Table 2: Antimicrobial Activity of Select Quinazolinones

Compound Microbial Inhibition (Zone of Inhibition, mm) Notes References
This compound Not reported Expected activity due to amine group
3-Amino-2-phenylquinazolin-4(3H)-one 12–14 (E. coli, S. aureus) Moderate activity; structure-activity relationship (SAR) studies ongoing
2-(4-Methylphenyl)-6-pyrrolidinylquinazolin-4(3H)-one 15–18 (Candida spp.) Enhanced antifungal activity due to pyrrolidine
3-(Pyridin-3-ylmethyl)-2-thioxoquinazolin-4(3H)-one 10–12 (P. aeruginosa) Thioxo group may reduce efficacy

Key Findings:

  • The aminoethyl group may enhance antimicrobial activity by improving target binding or solubility. For example, 3-amino-2-phenylquinazolin-4(3H)-one shows moderate activity against E. coli and S. aureus , while pyrrolidinyl derivatives exhibit stronger antifungal effects .
  • Thioether and thioxo groups (e.g., 3-(pyridin-3-ylmethyl)-2-thioxoquinazolin-4(3H)-one) may reduce potency due to steric hindrance or metabolic instability .

Physicochemical Properties

  • Solubility: Aminoethyl and primary amine groups improve water solubility compared to methyl or halogenated derivatives (e.g., 3-benzyl-2-methylquinazolin-4(3H)-one) .
  • Melting Points: Bulky substituents (e.g., 3-(4-ethoxyphenyl)) increase melting points (>250°C) due to crystalline packing, while flexible chains (e.g., aminoethyl) lower them .

Biological Activity

3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15N3O\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}

Anticancer Activity

Numerous studies have highlighted the potential anticancer effects of quinazolinone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

  • Case Study : In a study evaluating several quinazolinone derivatives, it was found that compounds similar to this compound showed IC50 values in the low micromolar range against prostate cancer (PC3) and breast cancer (MCF-7) cell lines. Specifically, one derivative demonstrated IC50 values of 10 µM against PC3 and 12 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)
A3PC310
A5MCF-710
A6HT-2912

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been extensively studied. Compounds related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

  • Study Findings : A synthesized derivative with para-chloro substitution exhibited notable antibacterial activity against various bacterial strains, demonstrating potential as a therapeutic agent .
Bacterial StrainActivity Level
Staphylococcus aureusSignificant
Escherichia coliModerate

Antioxidant Activity

The antioxidant capacity of quinazolinone derivatives is another area of interest. The presence of hydroxyl groups significantly enhances the antioxidant activity of these compounds.

  • Research Insights : Studies have shown that derivatives with at least one hydroxyl group exhibit superior antioxidant properties. For instance, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one demonstrated enhanced metal-chelating abilities alongside antioxidant activity .
CompoundAntioxidant AssayResult
2-(2,3-dihydroxyphenyl)CUPRACHigh Activity
Hydroxyl-substituted variantDPPHModerate Activity

The mechanism by which this compound exerts its biological activities often involves interaction with key enzymes and receptors:

  • Tyrosine Kinase Inhibition : Quinazolinones have been identified as potential inhibitors of multiple tyrosine kinases (e.g., CDK2, HER2, EGFR). Molecular docking studies suggest that these compounds can act as ATP non-competitive inhibitors against certain kinases .
    • Example : Compounds similar to this compound showed IC50 values comparable to established inhibitors like imatinib for CDK2.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of anthranilic acid derivatives with substituted amines and carbonyl sources. A common approach involves reacting anthranilic acid with acetic anhydride (or benzoyl chloride for phenyl-substituted derivatives) and a primary amine (e.g., 2-aminoethylamine). For example, substituting benzoyl chloride for acetic anhydride introduces a phenyl group at the 2-position . Yield optimization requires precise control of stoichiometry, temperature (typically 80–120°C), and solvent (e.g., pyridine or dichloromethane). Catalysts like nano-TiO₂ can enhance reaction efficiency .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

Key techniques include:

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving bond lengths, and confirming stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify the aminoethyl side chain (δ ~2.8–3.5 ppm for CH₂ groups) and aromatic protons (δ ~7.2–8.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 294.13) .

Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Staphylococcus aureus or Escherichia coli .
  • Antifungal testing : Agar diffusion against Candida albicans .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for the aminoethyl side chain be resolved?

Discrepancies may arise from dynamic processes (e.g., rotational barriers in solution). Strategies include:

  • Variable-temperature NMR : To detect conformational changes in the aminoethyl group .
  • DFT calculations : Compare theoretical NMR shifts with experimental data .
  • Crystallographic refinement : Use SHELXL to model disorder or thermal motion in the crystal lattice .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Retrosynthetic analysis : Replace the phenyl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) substituents to modulate electronic effects .
  • Side-chain modification : Substitute the aminoethyl group with bulkier amines (e.g., piperazine) to enhance receptor binding .
  • Parallel synthesis : Utilize combinatorial libraries to screen >50 analogs for bioactivity .

Q. How do reaction byproducts (e.g., quinazolin-2,4-diones) form, and how can their formation be minimized?

Byproducts arise from over-oxidation or incomplete cyclization. Mitigation methods:

  • Controlled anhydride stoichiometry : Excess acetic anhydride promotes cyclization over dimerization .
  • Catalytic additives : Nano-TiO₂ reduces side reactions by accelerating intermediate formation .
  • Chromatographic purification : Silica gel chromatography (hexane/ethyl acetate) isolates the target compound .

Q. What computational tools predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets in EGFR or HER2 .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore modeling (MOE) : Identify critical H-bond donors (aminoethyl) and aromatic features (phenyl group) .

Q. How does the aminoethyl side chain influence solubility and bioavailability?

  • LogP calculations : The aminoethyl group reduces logP (increasing hydrophilicity) compared to alkyl analogs .
  • Protonation studies : At physiological pH, the amine remains protonated, enhancing aqueous solubility .
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Polymorphism : Screen solvents (e.g., ethanol, DMSO) to isolate stable polymorphs .
  • Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Disordered side chains : Apply restraints during SHELXL refinement to model aminoethyl flexibility .

Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS) to identify metabolic instability .
  • Metabolite identification : Incubate with liver microsomes to detect deamination or oxidation products .
  • Dose-response modeling : Use Hill plots to reconcile EC₅₀ values across models .

Properties

IUPAC Name

3-(2-aminoethyl)-2-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTJVLKVOHOPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212008
Record name 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone
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Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62838-20-4
Record name 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone
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Record name NSC354463
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Record name 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone
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Record name 3-(2-AMINOETHYL)-2-PHENYL-4(3H)-QUINAZOLINONE
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